molecular formula C9H8BrNO B12853946 2-(Bromomethyl)-7-methylbenzo[d]oxazole

2-(Bromomethyl)-7-methylbenzo[d]oxazole

Cat. No.: B12853946
M. Wt: 226.07 g/mol
InChI Key: XWNQATIRXCFTNW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-7-methylbenzo[d]oxazole is a heterocyclic compound featuring a benzo[d]oxazole core with a bromomethyl substituent at position 2 and a methyl group at position 6. This structure combines aromatic stability with reactive sites (e.g., bromine as a leaving group), making it valuable in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions using brominated precursors and polyphosphoric acid (PPA) as a catalyst .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

2-(bromomethyl)-7-methyl-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNO/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,5H2,1H3

InChI Key

XWNQATIRXCFTNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(O2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-7-methylbenzo[d]oxazole typically involves the bromination of 7-methylbenzoxazole. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions for several hours to ensure complete bromination .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent positions and types, significantly altering their chemical behavior:

Compound Name Molecular Formula CAS Number Substituents Key Features Reference
2-(Bromomethyl)benzo[d]oxazole C₈H₆BrNO 73101-74-3 BrCH₂ at C2 No methyl at C7; higher reactivity
7-Bromo-2-methylbenzo[d]oxazole C₈H₆BrNO 1239489-82-7 Br at C7, CH₃ at C2 Bromine vs. methyl position swap
6-Bromo-2-methylbenzo[d]oxazole C₈H₆BrNO 151230-42-1 Br at C6, CH₃ at C2 Electronic effects differ from C7-Br
2-(Bromomethyl)naphtho[2,3-d]oxazole C₁₂H₈BrNO - BrCH₂ at C2, naphtho-fused Extended aromatic system
  • Positional Isomerism : The 7-methyl group in the target compound enhances steric hindrance compared to bromine at C7 (7-bromo-2-methyl analog), affecting nucleophilic substitution reactions .
  • Ring Size : Naphtho-fused analogs exhibit reduced solubility but increased thermal stability due to extended conjugation .

Physicochemical Properties

  • Stability: Bromine’s electronegativity increases oxidative stability compared to non-halogenated analogs (e.g., 2-methylbenzo[d]oxazole) .

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